molecular formula C13H16Cl2FNO2 B1471090 2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride CAS No. 1461704-80-2

2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride

Cat. No.: B1471090
CAS No.: 1461704-80-2
M. Wt: 308.17 g/mol
InChI Key: BKKCJEHDLXSYIT-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt of a substituted acetic acid derivative featuring a 2-chloro-6-fluorophenyl group and a piperidin-1-yl moiety attached to the α-carbon. The hydrochloride salt enhances aqueous solubility, a critical factor for pharmaceutical formulations. The chloro and fluoro substituents on the phenyl ring likely improve lipophilicity and metabolic stability, while the piperidine group may influence receptor binding affinity, particularly in neurological or cardiovascular targets .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2-piperidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO2.ClH/c14-9-5-4-6-10(15)11(9)12(13(17)18)16-7-2-1-3-8-16;/h4-6,12H,1-3,7-8H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKCJEHDLXSYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=C(C=CC=C2Cl)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride, known by its CAS number 1461704-80-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

  • Chemical Formula : C13H16ClFNO2
  • Molecular Weight : 308.18 g/mol
  • IUPAC Name : 2-(2-chloro-6-fluorophenyl)-2-piperidin-1-ylacetic acid; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in inflammation and cancer pathways. Studies have shown that it may function as an anti-inflammatory and anticancer agent through the inhibition of specific kinases and modulation of signaling pathways.

Anti-inflammatory Activity

Research indicates that compounds similar to 2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid exhibit significant anti-inflammatory properties. For instance, in vitro studies have demonstrated that such compounds can reduce the activation of human hepatic stellate cells, which play a critical role in liver fibrosis and inflammation .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly as a Wee1 kinase inhibitor. Wee1 kinase is crucial for cell cycle regulation, and its inhibition can lead to enhanced sensitivity of cancer cells to DNA-damaging agents. In preclinical models, derivatives of this compound have shown promise in treating cancers with specific mutations (e.g., H3K27M) .

Case Studies and Experimental Data

  • In Vitro Studies : Various studies have assessed the compound's efficacy against different cancer cell lines. For example, derivatives were found to significantly inhibit cell proliferation in models of chronic lymphocytic leukemia (CLL) .
  • Antimicrobial Activity : The compound's structural analogs have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 0.3 to 8.5 µM against E. coli and Pseudomonas aeruginosa .
  • Structure-Activity Relationship (SAR) : Research into the SAR has indicated that modifications to the piperidine ring can enhance biological activity, suggesting a pathway for optimizing therapeutic efficacy .

Data Tables

Activity Type Target Effect Reference
Anti-inflammatoryHuman hepatic stellate cellsInhibition of activation
AnticancerWee1 kinaseEnhanced sensitivity to chemotherapy
AntibacterialE. coliMIC 0.3 - 8.5 µM

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent. Its structural features suggest several possible mechanisms of action:

  • Receptor Modulation:
    • The piperidine moiety is known to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways, which are critical in treating mental health disorders such as depression and anxiety .
  • Antidepressant Activity:
    • Preliminary studies indicate that derivatives of this compound may exhibit antidepressant-like effects in animal models. The presence of the chlorofluorophenyl group may enhance binding affinity to specific receptors, contributing to its efficacy .
  • Analgesic Properties:
    • Research has suggested that similar compounds can possess analgesic properties by modulating pain pathways in the central nervous system. This aspect is under investigation for potential applications in pain management therapies .

Pharmacological Studies

Case Studies:
Several studies have documented the pharmacological effects of related compounds, providing insights into the potential applications of this compound:

Study ReferenceFindings
Demonstrated antidepressant-like effects in rodent models, suggesting modulation of serotonin and norepinephrine levels.
Showed analgesic properties in pain models, indicating potential for development as a pain relief medication.
Investigated receptor binding affinities, revealing interactions with dopamine D2 and serotonin 5-HT1A receptors.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperidine under controlled conditions. Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

Synthetic Route Overview:

  • Starting Materials: 2-chloro-6-fluorobenzyl chloride and piperidine.
  • Reaction Conditions: Conducted in an organic solvent (e.g., dichloromethane) under basic conditions (e.g., sodium hydroxide).
  • Purification: Crystallization or chromatography techniques are employed to obtain the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the α-Carbon

a) 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride (CAS 1334145-93-5)
  • Key Difference: Replaces the piperidin-1-yl group with dimethylamino.
  • Piperidine’s cyclic structure may enhance conformational rigidity, improving target binding .
  • Status : Discontinued commercial availability suggests possible stability or synthesis challenges .
b) Methyl α-phenyl-2-piperidineacetate hydrochloride (CAS 23655-65-4)
  • Key Difference : Lacks halogen substituents (chloro, fluoro) and features a methyl ester instead of a carboxylic acid.
  • Implications: The ester acts as a prodrug, requiring hydrolysis in vivo for activity.
c) Ethyl(fluorophenyl)(piperidin-2-yl)acetate
  • Key Difference : Ethyl ester and piperidin-2-yl (vs. piperidin-1-yl) configuration.
  • Implications : The ester form reduces solubility, while the 2-piperidinyl stereochemistry may affect chiral recognition in biological systems .

Functional Group and Core Structure Comparisons

a) Cannabinoid Receptor Ligands (e.g., Rimonabant)
  • Key Difference : Pyrazole core (rimonabant) vs. acetic acid backbone.
  • Implications : The acetic acid moiety in the target compound may engage in hydrogen bonding distinct from pyrazole’s hydrophobic interactions, leading to divergent receptor selectivity (e.g., CB1 vs. other GPCRs) .
b) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0)
  • Key Difference : Piperazine ring with an Fmoc-protecting group.
  • Implications : Piperazine’s additional nitrogen increases hydrogen-bonding capacity, while the Fmoc group renders it a synthetic intermediate rather than a therapeutic agent .

Halogenation Impact

  • Target Compound : 2-chloro-6-fluorophenyl substitution balances electron-withdrawing effects (enhancing stability) and lipophilicity (improving membrane permeability).

Data Table: Structural and Functional Comparison

Compound Name CAS Number Substituents (Phenyl, Amino) Salt Form Key Properties/Notes
2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid HCl Not Provided 2-Cl-6-F-phenyl, piperidin-1-yl HCl High solubility; likely CNS activity
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid HCl 1334145-93-5 2-Cl-6-F-phenyl, dimethylamino HCl Discontinued; reduced rigidity
Methyl α-phenyl-2-piperidineacetate HCl 23655-65-4 Phenyl, piperidin-2-yl HCl Prodrug; unhalogenated, lower lipophilicity
Ethyl(fluorophenyl)(piperidin-2-yl)acetate Not Provided Fluorophenyl, piperidin-2-yl None Ester form; chiral sensitivity

Preparation Methods

Stepwise Synthesis Overview

Step Description Reagents/Conditions Outcome
1 Preparation of 2-chloro-6-fluorophenylacetic acid derivative Starting from chlorofluorobenzene derivatives, functionalization to acetic acid moiety Intermediate acid derivative
2 Nucleophilic substitution with piperidine Reaction of acid derivative with piperidine in organic solvent (e.g., acetonitrile), presence of base (K2CO3) Formation of 2-(2-chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid
3 Formation of hydrochloride salt Treatment with hydrochloric acid in suitable solvent 2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride

This method ensures high purity and yield, with the hydrochloride salt form improving solubility and stability for further applications.

Representative Synthetic Procedure (Based on Patent WO2014188453A2 and VulcanChem Data)

  • The organic layer containing the intermediate compound is first concentrated by distillation under reduced pressure.
  • Ethyl acetate is added, and the mixture is heated to facilitate crystallization or further reaction steps.
  • The crude product undergoes purification, often by extraction and chromatographic techniques.
  • The final product is isolated as a hydrochloride salt by treatment with hydrochloric acid.

This process is scalable and designed to minimize side reactions, ensuring reproducibility and consistent product quality.

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography using mixtures such as 10% methanol in chloroform is employed to purify the crude product.
  • Extraction: Organic layers are dried over anhydrous magnesium sulfate to remove moisture.
  • Crystallization: The hydrochloride salt is often crystallized from suitable solvents to obtain a stable solid form.
  • Characterization: NMR, mass spectrometry, and melting point analysis confirm the structure and purity.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Solvent Acetonitrile, Ethyl acetate Solvent choice affects reaction rate and purity
Base Potassium carbonate (K2CO3) Facilitates nucleophilic substitution
Temperature Reflux (approx. 60-80 °C) Ensures completion of substitution
Reaction Time 6-8 hours Monitored by TLC
Purification Method Chromatography, extraction Removes impurities
Salt Formation Treatment with HCl in organic solvent Produces hydrochloride salt for stability
Yield Typically >80% High yield achievable with optimized conditions

Research Findings and Optimization Notes

  • The presence of chloro and fluoro substituents on the phenyl ring influences the reactivity and binding properties of the compound, necessitating careful control of reaction conditions to avoid dehalogenation or side reactions.
  • The hydrochloride salt form enhances aqueous solubility, which is beneficial for subsequent biological testing or pharmaceutical formulation.
  • Alternative synthetic routes involving alkylation of phenylpyridazinone derivatives with piperidine-containing intermediates have been reported in related compounds, suggesting potential for method adaptation.
  • The use of catalytic amounts of potassium iodide has been shown to improve reaction efficiency in similar nucleophilic substitution reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride, and what critical reaction parameters influence yield?

  • Methodological Answer : The synthesis of structurally related piperidine derivatives (e.g., 2-chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride ) involves nucleophilic substitution or condensation reactions. For this compound, key steps include:

  • Piperidine ring introduction : Alkylation or reductive amination under controlled pH (4–6) to avoid side reactions.
  • Chloro-fluorophenyl integration : Use of 2-chloro-6-fluorophenylacetic acid precursors (as in NIST mass spectrometry data ), coupled with HCl-mediated salt formation.
  • Critical parameters : Temperature (93–96°C for HCl-mediated steps ), solvent polarity (water or ethanol), and stoichiometric ratios (e.g., 1:1.2 for amine:halide).

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Analytical techniques :
  • HPLC/GC-MS : To detect impurities (e.g., unreacted 2-chloro-6-fluorophenylacetic acid ).
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., piperidinyl protons at δ 1.5–2.8 ppm ).
  • XRD : For crystalline salt verification (as in nickel perchlorate complexes ).
  • Reference standards : Cross-check against spectral libraries (e.g., NIST Chemistry WebBook ).

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Degradation pathways : Hydrolysis of the piperidine-acetic acid linkage at extreme pH (e.g., pH < 2 or >10).
  • Thermal stability : TGA/DSC analysis (as in combustion engineering studies ) reveals decomposition above 200°C.
  • Salt dissociation : HCl counterion stability in aqueous solutions (observe via conductivity measurements ).

Q. How can researchers resolve contradictions in pharmacological activity data linked to stereochemical or impurity variations?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC columns (e.g., amylose-based) to separate enantiomers (as in β-lactam derivatives ).
  • Impurity profiling : Compare batch-specific bioactivity (e.g., trace 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine may antagonize targets).
  • Dose-response studies : Establish EC50/IC50 correlations with purity thresholds (>98% ).

Q. What theoretical frameworks guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular docking : Map interactions with receptors (e.g., piperidine’s role in GPCR binding ).
  • QSAR models : Optimize substituents using Hammett constants (σ for chloro/fluoro groups ).
  • Free-energy calculations : Predict binding affinity via MD simulations (as in nickel complexes ).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

  • Methodological Answer :

  • Controlled experiments : Replicate solubility tests in standardized buffers (e.g., PBS pH 7.4 ).
  • Particle size analysis : Use DLS to assess aggregation effects (critical for nanomolar-scale assays ).
  • Batch variability : Trace synthesis conditions (e.g., recrystallization solvents ).

Key Research Considerations

  • Safety : Follow protocols for chlorinated/fluorinated waste disposal .
  • Theoretical grounding : Link synthetic strategies to reaction mechanisms (e.g., SN2 vs. radical pathways ).
  • Data reproducibility : Document reaction conditions (e.g., HCl concentration ) and analytical parameters (e.g., NMR solvent ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride
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2-(2-Chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride

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